molecular formula C17H10Cl2N4S B12977650 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine

7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine

Cat. No.: B12977650
M. Wt: 373.3 g/mol
InChI Key: VFHIFILMJOXIBQ-UHFFFAOYSA-N
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Description

7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine is a novel, synthetic small molecule belonging to the thiazolo[4,5-d]pyrimidine class of heterocyclic compounds. This structural family has attracted significant interest in medicinal chemistry due to its wide range of potential biological activities. While research on this specific derivative is ongoing, compounds featuring the thiazolo[4,5-d]pyrimidine core have been extensively investigated as potent inhibitors of various biological targets, particularly in oncology. For instance, related triazole-fused pyrimidine derivatives have been developed as highly potent and reversible inhibitors of histone lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that is a promising therapeutic target for acute myeloid leukemia (AML) . Furthermore, various thiazole and fused pyrimidine derivatives are known to exhibit notable antiproliferative efficacy against cancer cell lines, such as breast cancer MCF-7 cells, highlighting the research value of this chemical scaffold in developing new anticancer agents . The mechanism of action for this specific compound is likely target-dependent, but its molecular architecture suggests potential for interaction with enzyme active sites, potentially through hydrogen bonding and hydrophobic interactions facilitated by its fused heteroaromatic ring system and halogen substituents. This product is intended for research purposes only, specifically for use in early discovery and hit-to-lead optimization programs. It serves as a valuable chemical tool for scientists exploring new therapeutic avenues in cancer research, enzymology, and chemical biology. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H10Cl2N4S

Molecular Weight

373.3 g/mol

IUPAC Name

7-chloro-5-[6-[(2-chlorophenyl)methyl]pyridin-2-yl]-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C17H10Cl2N4S/c18-12-6-2-1-4-10(12)8-11-5-3-7-13(21-11)16-22-15(19)14-17(23-16)20-9-24-14/h1-7,9H,8H2

InChI Key

VFHIFILMJOXIBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=CC=C2)C3=NC4=C(C(=N3)Cl)SC=N4)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • (2-Amino-5-mercaptothiazolo[4,5-d]pyrimidin-7-yl)amine derivatives serve as crucial intermediates. These compounds provide the thiazolo[4,5-d]pyrimidine core with reactive amino and mercapto groups for further functionalization.
  • 2-Chlorobenzyl halides (e.g., 1-chloro-2-(1-chloroethyl)benzene) are used to introduce the 2-chlorobenzyl substituent via nucleophilic substitution on the mercapto group.

Cyclization and Ring Formation

  • The thiazolo[4,5-d]pyrimidine ring is formed by cyclization of aminothiazole derivatives with appropriate pyrimidine precursors under controlled conditions.
  • Typical cyclization involves heating the aminothiazole intermediate with reagents such as carbonyldiimidazole or other cyclizing agents to close the pyrimidine ring.

Substitution at the 7-Position (Chlorination)

  • The 7-chloro substituent is introduced either by starting from chlorinated pyrimidine precursors or by chlorination of the pyrimidine ring post-cyclization.
  • Chlorination reagents such as thionyl chloride or phosphorus oxychloride (POCl3) are commonly employed to selectively chlorinate the 7-position on the pyrimidine ring.

Purification and Yield Optimization

  • The reaction mixtures are typically quenched with ammonium chloride or sodium bicarbonate solutions to neutralize excess reagents.
  • Purification is performed by flash column chromatography using solvent systems such as petroleum ether/ethyl acetate/dichloromethane mixtures.
  • Yields reported for similar compounds range from 41% to 96%, depending on the exact substituents and reaction conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization of aminothiazole Heating with carbonyldiimidazole or similar agents 70-90 Formation of thiazolo[4,5-d]pyrimidine core
Chlorination at 7-position POCl3 or SOCl2, reflux 80-95 Selective chlorination of pyrimidine ring
Substitution with 2-chlorobenzyl halide Base (e.g., K2CO3), mild heating, solvent (DMF, THF) 40-65 Nucleophilic substitution on mercapto group
Purification Column chromatography (petroleum ether/ethyl acetate/dichloromethane) - Ensures product purity

Detailed Research Findings

  • According to patent literature, the compound or closely related derivatives were synthesized by reacting (2-amino-5-mercaptothiazolo[4,5-d]pyrimidin-7-yl)amine with chlorobenzyl halides, achieving yields up to 96% under optimized conditions.
  • The reaction is typically quenched with solid ammonium chloride to neutralize the reaction mixture and facilitate product isolation.
  • Diastereomeric mixtures can form depending on the stereochemistry of the benzyl halide used, requiring chromatographic separation.
  • Alternative synthetic routes involve oxidation of thioethers to sulfoxides followed by cyclization, but these are less common for this specific compound.
  • The presence of electron-withdrawing groups such as chlorine on the benzyl moiety enhances the reactivity and selectivity of substitution reactions.

Summary Table of Preparation Methods

Preparation Aspect Description Reference
Core ring formation Cyclization of aminothiazole derivatives with pyrimidine precursors
7-Chloro substitution Chlorination using POCl3 or SOCl2 on pyrimidine ring
5-Substituent introduction Nucleophilic substitution with 2-chlorobenzyl halides on mercapto group
Reaction quenching and purification Use of ammonium chloride quench and flash chromatography purification
Yield range 41% to 96% depending on method and substituents

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives, including 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine. These compounds have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Exhibited significant activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Displayed notable activity against Salmonella typhimurium and Escherichia coli.

The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as broad-spectrum antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 Value (μM)
MCF-7 (Breast)14.34 - 15.43
HCT-116 (Colon)6.90
A549 (Lung)10.39

These results indicate that the compound possesses promising anticancer activity, comparable to established chemotherapeutics like doxorubicin .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, including the compound in focus. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with specific derivatives showing MIC values as low as 40 μg/mL against S. aureus and B. subtilis .
  • Anticancer Screening :
    Another investigation focused on the cytotoxic effects of the compound against multiple cancer cell lines. The study reported IC50 values that suggest significant potential for development as an anticancer agent, warranting further preclinical studies to explore its mechanism of action and therapeutic viability .

Mechanism of Action

The mechanism of action of 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerase I, by binding to the enzyme’s active site and preventing its normal function. This inhibition can lead to the disruption of DNA replication and cell division, making it a potential candidate for anticancer therapy. Additionally, the compound’s ability to interact with various receptors and proteins contributes to its diverse biological activities .

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Thiazolo[4,5-d]Pyrimidine Derivatives

Compound Name Position 5 Substituent Position 7 Substituent Key Structural Features
Target Compound 6-(2-Chlorobenzyl)pyridin-2-yl Cl Pyridinyl-benzyl hybrid
5c () 2-Chlorophenyl Cl Simple aryl substitution
5d () 4-Fluorophenyl Cl Electron-withdrawing fluoro group
3b () Phenyl Cl Trifluoromethyl at position 5
IVa () 2,4-Dichlorophenyl N-Alkylamino CRF receptor-targeting alkylamino

Anticancer Activity

The target compound’s pyridinyl-benzyl substituent may enhance binding affinity to kinase targets compared to simpler aryl groups. For example:

  • Compound 3d (): 4-Fluorophenyl substituent at position 5 showed potent activity against 60 human tumor cell lines.
  • Compound 3b (): 5-Trifluoromethyl and 7-chloro substitutions demonstrated significant antiproliferative effects, particularly against melanoma (A375) and breast cancer (MCF-7/WT) cells.
  • Structural analogs with bulky substituents often exhibit enhanced activity due to improved hydrophobic interactions .

Antimicrobial and Antifungal Activity

  • Compound 8 (): A triazolo[4,5-d]pyrimidine with a 2-chlorobenzyl group showed broad-spectrum antimicrobial activity, including against A. niger.
  • The 2-chlorobenzyl moiety in the target compound may similarly enhance microbial target engagement .

Receptor Antagonism and SAR Insights

  • CRF Receptor Antagonists (): N-Alkylamino and dichlorophenyl substituents (e.g., IVa–IVj) conferred selectivity for corticotropin-releasing factor receptors. The target compound lacks these groups, suggesting divergent therapeutic applications.
  • CXCR2 Antagonists (): Pyrido[3,4-d]pyrimidines with thiazolo modifications showed reduced activity compared to navarixin, underscoring the sensitivity of SAR to core structure.

Physicochemical and Spectroscopic Properties

  • IR/NMR Profiles : The target compound’s IR spectrum would likely show C–S–C (1250 cm⁻¹) and C=N (1570 cm⁻¹) stretches, similar to 5c (). Its pyridinyl-benzyl group may cause upfield shifts in ^1H-NMR due to aromatic shielding effects.
  • Crystallography : Derivatives like 2e () adopt flattened boat conformations, which may influence binding to biological targets .

Biological Activity

7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H10Cl2N4S
  • Molecular Weight : 373.2591 g/mol
  • CAS Number : 1332472-50-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where the thiazolo-pyrimidine core is constructed through cyclization reactions involving appropriate precursors. The introduction of the chlorobenzyl group is achieved through nucleophilic substitution methods.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For instance, derivatives of thiazolopyridines have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . Such findings suggest that this compound may possess comparable antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, compounds structurally related to thiazolo[4,5-d]pyrimidines have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Specific IC50 values have been reported in the range of 15.3 µM to 29.1 µM for various derivatives . The compound's mechanism may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrimidine derivatives are known to inhibit inflammatory pathways effectively. Some studies have reported that certain pyrimidine compounds achieve higher efficacy compared to standard anti-inflammatory drugs like indomethacin .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

  • Enzymes involved in bacterial cell wall synthesis.
  • Kinases associated with cancer cell signaling pathways.
  • Inflammatory mediators in immune responses.

Case Studies and Research Findings

StudyFocusFindings
AntimicrobialSignificant activity against E. coli and Pseudomonas aeruginosa with MIC values of 0.21 μM.
AnticancerIC50 values ranging from 15.3 µM to 29.1 µM against MCF-7 and A549 cell lines.
Anti-inflammatoryCompounds showed higher efficacy than indomethacin in inhibiting paw edema in animal models.

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